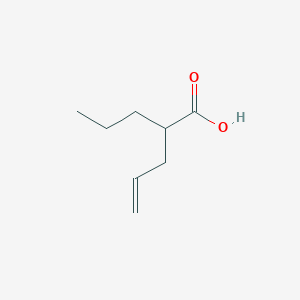

2-Propyl-4-pentenoic acid

説明

Contextualizing 2-Propyl-4-pentenoic Acid as a Key Metabolite in Pharmacological Studies

This compound is a significant, yet toxic, metabolite of valproic acid. medchemexpress.combioscience.co.uk Its formation is a result of the metabolic processes that the parent drug, valproic acid, undergoes within the body. nih.govnih.gov The study of this compound is essential for a comprehensive understanding of the therapeutic and adverse effects of valproic acid treatment. nih.gov

Historical Perspective of this compound Research

Valproic acid was first synthesized in 1882 by Beverly S. Burton. mdpi.commedworksmedia.com For many years, it was used as a solvent in laboratories. medworksmedia.comwikipedia.org Its anticonvulsant properties were discovered by chance in 1962 by Pierre Eymard. nih.govmedworksmedia.comwikipedia.org Following this discovery, valproic acid was approved for medical use in France in 1967 and in the United States in 1978. nih.govnih.govmdpi.com

As the clinical use of valproic acid expanded, researchers began to investigate its metabolism to better understand its mechanism of action and toxicity. This led to the identification of numerous metabolites, including this compound. Early research focused on identifying the metabolic pathways of valproic acid and characterizing the resulting compounds. nih.gov Over time, the focus shifted towards understanding the specific biological activities of these metabolites. Studies in the late 1980s began to highlight the role of this compound in the adverse effects associated with valproic acid therapy. caymanchem.com

Significance of this compound in Drug Metabolism and Toxicology

This compound is a product of the cytochrome P450-mediated oxidation of valproic acid, a minor but important metabolic pathway. pharmgkb.org This pathway, sometimes referred to as ω-oxidation, becomes more significant with long-term or high-dose VPA administration. researchgate.nettaylorandfrancis.com The formation of this metabolite is of particular interest due to its association with some of the toxic effects of valproic acid. nih.govemcrit.org

The toxicology of this compound is a critical area of study. It has been identified as a hepatotoxic metabolite, meaning it can cause damage to the liver. caymanchem.comnih.govlipidmaps.org Research suggests that this compound undergoes further metabolic activation to reactive intermediates that can induce cellular damage. glpbio.comlipidmaps.org Specifically, it undergoes β-oxidation to form reactive metabolites that are implicated in hepatotoxicity in animal models. caymanchem.comglpbio.comlipidmaps.org This toxicity is a significant concern in the clinical use of valproic acid, especially in certain patient populations. nih.gov Furthermore, this compound has been shown to be neuroteratogenic, causing developmental abnormalities in the nervous system in animal studies. caymanchem.comglpbio.comlipidmaps.org

The study of this compound's role in toxicology also involves its effects on mitochondrial function. It has been shown to inhibit the β-oxidation of fatty acids, a crucial mitochondrial process for energy production. researchgate.net This inhibition can lead to a depletion of cellular energy and an accumulation of lipids, contributing to the observed hepatotoxicity. nih.gov

Table 1: Key Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Metabolism | Formed from valproic acid via cytochrome P450-mediated desaturation. | mdpi.comresearchgate.net |

| Toxicology | Identified as a major toxic metabolite of valproic acid. | medchemexpress.combioscience.co.uk |

| Hepatotoxicity | Undergoes β-oxidation to reactive metabolites that can induce liver damage. | caymanchem.comglpbio.comlipidmaps.org |

| Neuroteratogenicity | Shown to reduce forebrain size and cause neural tube defects in mouse embryos. | caymanchem.comglpbio.comlipidmaps.org |

| Mitochondrial Effects | Inhibits the β-oxidation of fatty acids. | researchgate.net |

特性

IUPAC Name |

2-propylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYDNZXEHYSVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881257 | |

| Record name | 2-propylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-ene-Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1575-72-0 | |

| Record name | (±)-2-n-Propyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-propylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1575-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYI36I25W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 2-propyl-4-pentenoic Acid

Formation of 2-Propyl-4-pentenoic Acid from Parent Compounds

The primary route for the formation of this compound is through the metabolism of valproic acid. psu.edu This process is catalyzed by the cytochrome P-450 (CYP) enzyme system. nih.govnih.gov

Cytochrome P-450 Mediated Desaturation

This compound is formed from valproic acid via a desaturation reaction mediated by the cytochrome P-450 enzyme system. nih.govnih.gov This reaction introduces a double bond at the C-4 position of the valproic acid molecule, converting it into its unsaturated metabolite, this compound. nih.govnih.gov Studies using liver microsomes from various species, including humans, have demonstrated this P-450-dependent metabolic pathway. nih.gov The mechanism is thought to involve the removal of a hydrogen atom from the C-4 position, which is a rate-limiting step in the formation of 4-ene-VPA. nih.gov This desaturation is considered a novel metabolic function of cytochrome P-450. nih.gov

Involvement of Specific CYP Isoforms (e.g., CYP2C9, CYP2A6, CYP2B6, CYP2C11, CYP2E1) in Formation

Several specific cytochrome P-450 isoforms have been identified as key players in the formation of this compound from valproic acid. In humans, CYP2C9, CYP2A6, and CYP2B6 are the principal enzymes responsible for this metabolic step. psu.edud-nb.infooup.com While CYP2C9 is a major contributor, CYP2A6 and CYP2B6 also play significant roles. psu.eduoup.com Studies with cDNA-expressed human CYP enzymes have confirmed the catalytic activity of these isoforms in forming 4-ene-VPA. psu.eduoup.com Interestingly, some research has excluded the involvement of other isoforms like CYP2E1 and CYP3A4 in this specific desaturation reaction. psu.eduoup.com The involvement of these particular CYP isoforms is significant, as their activity can be influenced by genetic polymorphisms and the presence of other drugs, potentially affecting the rate of this compound formation. psu.edud-nb.info

| Enzyme Family | Specific Isoforms Involved in 4-ene-VPA Formation |

| Cytochrome P450 | CYP2C9 |

| CYP2A6 | |

| CYP2B6 | |

| CYP2C19 (probable) |

Phase I and Phase II Metabolism of this compound

Once formed, this compound undergoes further metabolism through both Phase I and Phase II reactions. nih.govnih.govcaymanchem.comnih.gov The major metabolic routes include mitochondrial beta-oxidation and glucuronide conjugation. nih.gov

Mitochondrial Beta-Oxidation Pathways

A significant pathway in the metabolism of this compound is mitochondrial beta-oxidation. nih.govnih.govcaymanchem.comnih.govpharmgkb.orgnih.govacs.org This process occurs within the mitochondria and involves the enzymatic breakdown of the fatty acid chain. pharmgkb.orgnih.gov

Mitochondrial beta-oxidation of this compound can lead to the formation of a highly reactive metabolite, (E)-2-propyl-2,4-pentadienoic acid, also known as (E)-2,4-diene-VPA. nih.govcaymanchem.comacs.org This conversion is a key step in the bioactivation of 4-ene-VPA. acs.org The formation of this diene metabolite is considered a critical event, as (E)-2,4-diene-VPA is itself a reactive intermediate. nih.govacs.org It has been shown to react with glutathione (GSH), a key cellular antioxidant, leading to the formation of GSH adducts. nih.govacs.org

Formation of Reactive Metabolites (e.g., (E)-2-propyl-2,4-pentadienoic acid)

Glucuronidation and Conjugation Reactions

Conjugation reactions represent a significant pathway in the metabolism of this compound, converting the compound into more water-soluble forms for excretion. In rhesus monkeys, ester glucuronide formation is a major metabolic pathway for this compound. nih.gov

While not a primary pathway for this compound itself, L-glutamine conjugation becomes a major metabolic route for its α-fluorinated analogue. researchgate.net When β-oxidation is blocked by the presence of a fluorine atom at the alpha-position, the metabolic pathway shifts, leading to extensive conjugation with L-glutamine in both rats and mice. researchgate.netal-edu.comnih.gov In one study with mice, the L-glutamine conjugate of α-fluoro VPA accounted for 33.3% of the administered dose. nih.gov This highlights the plasticity of metabolic pathways in response to structural modification of the substrate.

The formation of N-acetylcysteine (NAC) conjugates is an important detoxification pathway that provides indirect evidence of the formation of reactive electrophilic intermediates. psu.edu Research has shown that this compound is metabolized further into (E)-2-propyl-2,4-pentadienoic acid, which then forms a glutathione (GSH) conjugate in the bile of rats. nih.gov This GSH adduct is subsequently processed to yield the corresponding NAC conjugate, which has been identified as a major urinary metabolite in rats and a prominent metabolite in humans. nih.gov The characterization of these conjugates suggests that this compound is metabolized to a chemically reactive intermediate. nih.govresearchgate.net

Interestingly, a different NAC conjugate, derived from the 4,5-epoxy metabolite of this compound, has been identified in rats but was not detected in human urine samples, indicating that the P-450-mediated epoxidation of the terminal double bond is not a significant metabolic pathway in humans. psu.edu

L-Glutamine Conjugation

Omega- and (Omega-1)-Oxidation Processes

Omega (ω) and omega-1 (ω-1) oxidation, which involve hydroxylation at the terminal and sub-terminal carbon atoms of the propyl side chains, are generally considered minor metabolic pathways for this compound. nih.gov Studies in the rhesus monkey have demonstrated that while β-oxidation and glucuronidation are the major routes of biotransformation, the ω- and (ω-1)-oxidation processes are of minor quantitative importance. nih.gov However, under conditions of long-term or high-dose administration of the parent compound, valproic acid, the metabolic balance can shift from β-oxidation towards ω-oxidation, leading to an increased production of this compound. taylorandfrancis.comresearchgate.net

Species-Specific Metabolic Differences and Induction Effects

The metabolism of this compound exhibits significant variability between species. Furthermore, the enzymatic pathways responsible for its formation from its precursor, valproic acid, are subject to induction by other compounds.

In rhesus monkeys, the primary metabolic pathways are ester glucuronide formation and β-oxidation. nih.gov In contrast, studies involving the α-fluorinated analogue of this compound show that rats and mice utilize L-glutamine conjugation as a major metabolic route. researchgate.net There are also notable differences in conjugation pathways between rats and humans; for instance, the N-acetylcysteine conjugate of (E)-2-propyl-2,4-pentadienoic acid is found in both species, whereas the NAC conjugate of the 4,5-epoxide metabolite is observed in rats but not humans. psu.edunih.gov The initial formation of this compound via cytochrome P-450-mediated desaturation of valproic acid also varies, with the highest activity found in rabbit liver microsomes, followed by human, mouse, and rat liver microsomes. nih.gov

Enzyme induction also plays a critical role. Pretreatment of rats, mice, and rabbits with phenobarbital leads to a significant increase in the rate of this compound formation. nih.gov In rats, phenobarbital was found to be a more potent inducer of this desaturation reaction than either phenytoin or carbamazepine. nih.gov

| Species | Major Metabolic Pathway(s) | Observed Conjugates | Reference |

|---|---|---|---|

| Rhesus Monkey | Ester glucuronide formation, β-oxidation | Glucuronide conjugates | nih.gov |

| Rat | β-oxidation | N-acetylcysteine conjugate of (E)-2-propyl-2,4-pentadienoic acid, N-acetylcysteine conjugate of 4,5-epoxy metabolite, L-glutamine conjugate (of α-fluoro analogue) | researchgate.netpsu.edunih.gov |

| Mouse | Not fully detailed, but includes L-glutamine conjugation for the α-fluoro analogue | L-glutamine conjugate (of α-fluoro analogue) | al-edu.comnih.gov |

| Human | Not fully detailed, but includes formation of NAC conjugates | N-acetylcysteine conjugate of (E)-2-propyl-2,4-pentadienoic acid | nih.gov |

| Inducing Agent | Effect on Formation | Relative Potency | Reference |

|---|---|---|---|

| Phenobarbital | Enhanced rate of formation | Most potent | nih.gov |

| Phenytoin | Enhanced rate of formation | Less potent than Phenobarbital | nih.gov |

| Carbamazepine | Enhanced rate of formation | Less potent than Phenobarbital | nih.gov |

Isotope Effects in Metabolic Reactions

Isotope studies have provided crucial insights into the mechanism by which this compound is formed from valproic acid. Experiments using deuterium-labeled valproic acid have demonstrated that the removal of a hydrogen atom from the C-4 position is the rate-limiting step in the cytochrome P-450-catalyzed desaturation reaction that produces both this compound (4-ene-VPA) and 4-hydroxy-VPA. nih.gov This finding suggests that these two metabolites are formed via a common intermediate, which is proposed to be a carbon-centered free radical at the C-4 position. nih.gov

In contrast, the formation of 5-hydroxy-VPA, an (ω-1)-oxidation product, is highly sensitive to deuterium substitution at the C-5 position but not at C-4, indicating it arises from an independent hydroxylation reaction. nih.gov

Furthermore, the use of a fluorine atom, a structural isotope of hydrogen, at the α-position of this compound dramatically alters its metabolic fate. This α-fluorination effectively blocks the β-oxidation pathway, causing a metabolic shift towards extensive L-glutamine conjugation. researchgate.net This illustrates how isotopic substitution at a strategic position can fundamentally redirect the biotransformation of a compound.

Stereochemistry and Enantioselective Studies of 2-propyl-4-pentenoic Acid

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure forms of 2-propyl-4-pentenoic acid is crucial for studying their differential effects. ekb.egnumberanalytics.com Various asymmetric synthesis strategies have been employed to achieve high enantiomeric purity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. ekb.egdu.ac.ingoogle.com While specific examples for the synthesis of this compound using (4S)-4-(2-propyl)-2-oxazolidone and (4R,5S)-4-methyl-5-phenyloxazolidone are not detailed in the provided search results, the general principle involves the formation of a chiral enolate from the auxiliary-bound propanoic acid derivative. Subsequent alkylation with an allyl halide, followed by removal of the auxiliary, yields the desired enantiomer of this compound. The choice of the chiral auxiliary and reaction conditions dictates the stereochemical outcome of the synthesis.

A well-established method for the asymmetric synthesis of this compound involves the use of (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP and SAMP, respectively. nih.govbocsci.com This methodology, often referred to as the SAMP/RAMP-hydrazone method, is a versatile tool in asymmetric synthesis. orgsyn.orgmit.edurwth-aachen.de

The process begins with the formation of a hydrazone between a ketone (such as pentan-3-one) and the chiral auxiliary (SAMP or RAMP). Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral, resonance-stabilized anion. This anion then reacts with an electrophile, in this case, an allyl halide. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Finally, oxidative cleavage of the N-N bond in the resulting hydrazone, for instance with ozone or hydrogen peroxide, removes the chiral auxiliary and yields the enantiomerically enriched this compound. nih.gov Using SAMP as the auxiliary typically affords the (S)-enantiomer, while RAMP leads to the (R)-enantiomer. nih.govbocsci.com

Table 1: Asymmetric Synthesis of this compound Enantiomers

| Chiral Auxiliary | Resulting Enantiomer | Key Reagents |

|---|---|---|

| SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) | (S)-(-)-2-propyl-4-pentenoic acid | Pentan-3-one, LDA, Allyl halide |

Chiral Auxiliaries in Synthesis (e.g., (4S)-4-(2-propyl)-2-oxazolidone, (4R,5S)-4-methyl-5-phenyloxazolidone)

Stereoselective Biotransformation

The biotransformation of this compound is stereoselective, meaning the (R)- and (S)-enantiomers are metabolized differently in biological systems. psu.edu This differential metabolism has significant implications for their pharmacokinetic and pharmacodynamic profiles.

Studies have shown that the two enantiomers of this compound follow different metabolic pathways. The (S)-enantiomer has been identified as being significantly more teratogenic than the (R)-enantiomer. nih.govmdpi.com In mouse models, S-(-)-4-en-VPA was found to be approximately four times more potent in inducing neural tube defects (exencephaly) compared to R-(+)-4-en-VPA. nih.govmdpi.com This difference in biological activity is attributed to the stereoselective manner in which they are metabolized by enzymes such as cytochrome P450. psu.edu

The differential metabolism of the enantiomers leads to the formation of specific metabolites. For example, cytochrome P450-mediated oxidation is a key pathway. psu.edu One of the major metabolites formed from the pharmacologically active (E)-2-propyl-2-pentenoic acid ((E)-2-ene-VPA) is 2-n-propyl-2(E),4-pentadienoic acid ((E,E)-2,4-diene-VPA). psu.edu While the specific stereochemistry of the formation of 4,5-diOH-VPA gamma-lactone from the enantiomers of this compound is not explicitly detailed in the search results, it is a known metabolite in the broader metabolism of valproic acid and its unsaturated derivatives. The formation of these unique metabolites underscores the stereoselectivity of the metabolic processes.

Table 2: Enantiomer-Specific Metabolites of this compound

| Enantiomer | Key Metabolic Pathway | Major Metabolites |

|---|---|---|

| (S)-(-)-2-propyl-4-pentenoic acid | Cytochrome P450 oxidation | Potentially different profile leading to higher teratogenicity |

| (R)-(+)-2-propyl-4-pentenoic acid | Cytochrome P450 oxidation | Metabolite profile associated with lower teratogenicity |

Mechanisms of Biological and Cellular Impact

Mitochondrial Dysfunction and Oxidative Stress

A primary target of 2-propyl-4-pentenoic acid is the mitochondrion, where it instigates a cascade of events leading to dysfunction and oxidative stress. researchgate.net The toxic effects of the compound on the liver are often manifested by impaired mitochondrial function and fatty acid metabolism. researchgate.net It is believed that oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the capacity of antioxidant defenses, is a key factor in its toxicity. oup.comresearchgate.net

This compound significantly compromises the cell's primary antioxidant defense systems, most notably through the depletion of glutathione (GSH). nih.gov The compound can be metabolized into chemically reactive intermediates, such as acetyl-CoA esters. mdpi.com These reactive metabolites readily form conjugates with mitochondrial glutathione. mdpi.comnih.gov This process sequesters GSH, leading to the depletion of mitochondrial glutathione pools. mdpi.comnih.gov The formation of various GSH-related conjugates has been confirmed, and these reactions can lead to a subsequent depletion of the total hepatic GSH, undermining the cell's ability to neutralize reactive oxygen species. nih.gov

The impact on the glutathione system is a critical event. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress. Studies have investigated this ratio in individuals exposed to VPA and its metabolite, 4-ene-VPA, to assess the level of oxidative stress. researchgate.net The depletion of GSH interferes with mitochondrial function and is a direct contributor to the hepatotoxicity associated with the compound. mdpi.com

Table 1: Impact of Valproic Acid (VPA) and its Metabolite on Glutathione Ratio This table presents the median Glutathione (GSH) to Oxidized Glutathione (GSSG) ratio in different patient groups. A lower ratio indicates higher oxidative stress. Data is sourced from a study assessing antioxidant status. researchgate.net

| Group | Description | Median GSH/GSSG Ratio |

| Control | Healthy Individuals | 1.85 |

| VPA-T | Patients on VPA Therapy | 1.29 |

| VPA-P | VPA-Poisoned Patients | 0.98 |

The impact of this compound on mitochondria also involves genetic alterations. The liver injury induced by VPA, through its 4-ene-VPA metabolite, has been shown to cause depletion and hypermethylation of mitochondrial DNA (mtDNA). nih.gov These changes to mtDNA can further disrupt the synthesis of essential mitochondrial proteins, exacerbating mitochondrial dysfunction.

Impairment of Mitochondrial Function and ATP Synthesis

Enzyme Inhibition and Molecular Interactions

Beyond inducing oxidative stress, this compound and its derivatives directly interact with and inhibit key metabolic enzymes. These interactions disrupt crucial cellular processes, particularly the metabolism of fatty acids.

A significant mechanism of this compound's toxicity is the inhibition of mitochondrial fatty acid β-oxidation. nih.govvertigocenter.ch The compound itself undergoes β-oxidation, but this process leads to the formation of reactive metabolites. caymanchem.com Specifically, 4-ene-VPA enters the mitochondria and is converted into a CoA ester. nih.gov Subsequent β-oxidation forms a highly reactive (E)-2,4-diene-VPA-CoA ester. nih.gov This reactive intermediate can then inhibit the enzymes of the β-oxidation pathway. nih.gov This inhibition disrupts the normal breakdown of fatty acids for energy, contributing to their accumulation and the development of fatty liver. researchgate.net Studies have shown that preventing the metabolism of 4-ene-VPA through this pathway can avert its associated hepatotoxicity. researchgate.net

Table 2: Formation Rate of this compound (4-ene-VPA) in Liver Microsomes This table shows the rate of conversion of valproic acid to 4-ene-VPA in liver microsomes from different species, indicating species-specific differences in metabolism. osti.gov

| Species | 4-ene-VPA Formation Rate (pmol/nmol P-450/15 min) |

| Rabbit | 44.2 ± 2.7 |

| Human | Lower than Rabbit |

| Mouse | Lower than Human |

| Rat | Lower than Mouse |

The compound also contributes to the accumulation of fatty acids by inhibiting Carnitine Palmitoyltransferase I (CPT-I). nih.gov This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs. By inhibiting CPT-I, this compound effectively blocks fatty acids from entering the mitochondrial matrix, further promoting their accumulation in the cytoplasm and contributing to steatosis. nih.govresearchgate.net

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-delta

This compound, a metabolite of valproic acid, is implicated in modulating gene expression through interactions with Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net Research indicates that the metabolic disruption induced by valproic acid may involve the PPARγ pathway by affecting the uptake of long-chain fatty acids and the synthesis of triglycerides. researchgate.net

Transcriptomic analysis has revealed that this compound can perturb gene co-expression modules associated with PPAR signaling. researchgate.net Specifically, the activation pattern of these gene modules by this compound shows a high correlation with that of its parent compound, valproic acid. researchgate.net This suggests a similar mechanism of action related to the modulation of PPAR-regulated genes involved in fatty acid metabolism. researchgate.net

While direct binding studies of this compound to PPAR isoforms are not extensively detailed in the provided information, its influence on PPAR signaling pathways is evident from gene expression studies. PPARs, particularly PPAR-delta (also known as PPAR-β), are nuclear receptors activated by fatty acids and their derivatives. wikipedia.org They play a crucial role in regulating lipid metabolism. wikipedia.org The interaction of this compound with these pathways underscores a potential mechanism for its biological effects on lipid homeostasis.

Covalent Binding to Cellular Macromolecules

A significant aspect of the biological impact of this compound involves its capacity to form covalent bonds with cellular macromolecules, primarily proteins. nih.govukessays.com This process is a result of its metabolic activation into reactive electrophilic intermediates. ukessays.comnih.gov

Studies in rats have demonstrated that this compound binds covalently to proteins in various tissues, with the highest levels of binding observed in the liver. nih.gov The extent of this binding to hepatic macromolecules is greater than that of its parent compound, valproic acid. nih.gov

The mechanism of covalent binding is linked to the bioactivation of this compound. One pathway involves its metabolism via β-oxidation to form a reactive Coenzyme A (CoA) ester of 3-oxo-2-propyl-4-pentenoic acid. ukessays.com This reactive metabolite can then form adducts with cellular components. ukessays.comnih.gov In vitro experiments using rat liver mitochondria have confirmed that this compound undergoes CoA- and ATP-dependent metabolic activation, leading to intermediates that bind covalently to mitochondrial proteins. nih.gov

The formation of these covalent adducts can have significant toxicological consequences, as the modification of essential proteins and enzymes can lead to their inactivation and subsequent cellular dysfunction. ukessays.com This covalent binding is considered a key factor in the hepatotoxicity associated with this compound. ukessays.comnih.gov

| Parameter | Observation | Tissue with Highest Binding | Reference |

| Covalent Binding | Occurs with cellular proteins | Liver | nih.gov |

| Binding Comparison | Higher than its parent compound, valproic acid | Liver | nih.gov |

| Activation Pathway | β-oxidation to a reactive CoA ester | Mitochondria | ukessays.comnih.gov |

Induction of Inflammatory Pathways

The interaction of this compound with cellular processes can also lead to the induction of inflammatory pathways. While direct and extensive studies on this specific aspect are not as detailed as its metabolic and covalent binding properties, its role as a toxic metabolite suggests an indirect influence on inflammatory responses.

The hepatotoxicity induced by this compound, characterized by cellular damage and stress, can trigger inflammatory cascades as a secondary response. caymanchem.comtaylorandfrancis.com Cell injury and necrosis are potent signals for the recruitment of immune cells and the release of pro-inflammatory cytokines.

Furthermore, the parent compound, valproic acid, has been shown to modulate various cellular and molecular pathways in immune cells, leading to anti-inflammatory responses in some contexts but also potentially contributing to inflammation during infection. nih.gov While the direct effects of this compound on immune cells are not explicitly detailed, its contribution to cellular stress and toxicity provides a plausible link to the activation of inflammatory signaling.

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Quantification and Profiling

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the sensitive and specific measurement of 2-propyl-4-pentenoic acid.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of this compound. semanticscholar.orgoup.commdpi.com This method offers high resolution and sensitivity, particularly when operated in the selected ion monitoring (SIM) mode, which enhances specificity by monitoring for characteristic ions. For instance, in the analysis of valproic acid and its metabolites, including this compound, GC-MS has been optimized to provide clear chromatograms and single peaks for accurate quantification. mdpi.com The use of specific ions, such as m/z 159, 116, and 87 for valproic acid, demonstrates the targeted nature of this technique. mdpi.com Experimental GC-MS data for this compound is available in public databases, with one entry showing a precursor m/z of 199.1145 for the [M-CH3]+ ion, obtained using a Thermo Fisher Scientific Q Exactive GC Orbitrap GC-MS/MS. nih.gov

However, direct analysis of this compound by GC-MS can be challenging due to its polarity and the potential for interference from biological matrix components. To overcome these issues, derivatization is often required to increase the volatility and thermal stability of the analyte. oup.com

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful and attractive analytical method for this compound due to its speed, sensitivity, and reproducibility. oup.comepilepsia.su This technique allows for the simultaneous determination of the parent compound and its metabolites in biological fluids like human plasma. epilepsia.sunih.gov

Several HPLC-MS/MS methods have been developed and validated for this purpose. nih.govepilepsia.su For example, one method utilized a reversed-phase C18 column with a gradient elution of acetonitrile and ammonium acetate. oup.com Detection is typically achieved using electrospray ionization (ESI) in negative ion mode, with multiple reaction monitoring (MRM) for enhanced specificity. epilepsia.suepilepsia.su In one such method, the MRM transition for this compound was monitored at m/z 140.1→140.1. epilepsia.su The sensitivity of these methods is notable, with reported quantification limits as low as 20 ng/mL for this compound in human plasma. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Agilent 1260 Infinity II | epilepsia.su |

| Analytical Column | Phenomenex Synergi Fusion 4 μm-C18 2x50 mm | epilepsia.su |

| Mobile Phase | 0.1% ammonium acetate in distilled water and 0.1% ammonium acetate in methanol (10:90 v/v) | epilepsia.su |

| Flow Rate | 0.6 mL/min | oup.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | epilepsia.suepilepsia.su |

| Detection Mode | Multiple Reaction Monitoring (MRM) | epilepsia.su |

| MRM Transition | m/z 140.1→140.1 | epilepsia.su |

| Quantification Limit | 20 ng/mL in human plasma | nih.gov |

Effective sample preparation is critical for accurate analysis of this compound, especially from complex biological matrices like plasma and urine. Techniques often involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). oup.comactamedicamarisiensis.ro For instance, a simple protein precipitation method using methanol has been shown to provide good recovery of the analyte from plasma. actamedicamarisiensis.ro

Due to the chemical nature of this compound, which lacks a strong chromophore, derivatization is often employed to enhance its detection by both GC and HPLC methods. mdpi.comoup.com For GC-MS analysis, trimethylsilyl derivatization is a common approach to improve volatility. For HPLC-UV or HPLC-MS analysis, derivatizing agents that introduce a chromophore or a readily ionizable group are used. nih.gov One such method involves pre-column derivatization with 4-dimethylaminobenzylamine dihydrochloride. nih.gov Another approach utilizes 2-nitrophenylhydrazine to enhance UV detection in plasma samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds, including this compound. oxinst.com While specific detailed NMR spectral data for this compound is not extensively published in the provided search results, the principles of NMR can be applied to confirm its structure.

A ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the double bond, the methine proton at the chiral center, and the various methylene and methyl protons of the propyl groups. For example, a published ¹H NMR spectrum for a related compound, (E)-2-propyl-2-pentenoic acid, shows a triplet for the vinyl proton at approximately 6.7 ppm. Similarly, ¹³C NMR spectroscopy would reveal distinct signals for the carboxylic acid carbon, the carbons of the double bond, and the aliphatic carbons, allowing for unambiguous structural confirmation. chemicalbook.com

In Vitro and In Vivo Pharmacokinetic Studies

Pharmacokinetic studies, both in vitro and in vivo, are essential for characterizing the absorption, distribution, metabolism, and excretion of this compound.

The analysis of serum concentration-time profiles provides vital information on the pharmacokinetic behavior of this compound. Following administration, the concentration of the compound in the blood is measured at various time points to determine key parameters.

In vitro studies using whole rat embryo cultures have investigated the transfer of this compound. nih.gov These studies revealed that protein binding in the culture medium is a significant determinant of its transfer to the embryo. nih.gov Compounds with lower protein binding, such as this compound, achieve higher embryonic concentrations compared to more highly bound substances at similar total concentrations. nih.gov This highlights that the concentration of the free, unbound drug in the medium is highly correlated with embryonic exposure. nih.gov

In vivo studies in rats have also been conducted to understand the metabolism and pharmacokinetics of this compound. caymanchem.comglpbio.com These studies often involve administering the compound and then collecting blood samples over time to be analyzed by methods like GC-MS or HPLC-MS/MS. glpbio.com

Liver Uptake and Tissue Distribution

This compound (4-ene-VPA), a notable metabolite of valproic acid (VPA), is significantly processed within the liver. nih.govresearchgate.net Its role in hepatotoxicity is linked to its metabolic pathways in this organ. researchgate.netemcrit.org Studies suggest that the liver is a primary site for the biotransformation of 4-ene-VPA. nih.gov

Research has pointed to the possibility that the beta-oxidation of 4-ene-VPA within the liver generates chemically reactive intermediates. nih.govcaymanchem.com These intermediates are capable of alkylating cellular macromolecules, leading to the formation of tissue-bound residues. nih.gov This process is considered a potential factor in the etiology of liver injury associated with the parent compound, valproic acid. researchgate.netnih.gov

Urinary Excretion and Metabolite Profiling

The elimination of this compound occurs extensively through urinary excretion, following significant biotransformation. nih.gov In studies involving rhesus monkeys, approximately 59% of an administered dose of 4-ene-VPA was recovered in the urine within 24 hours. nih.gov This excretion consisted of the unchanged drug and a multitude of metabolites, many of which were present as glucuronide conjugates. nih.gov

In rats, urinary elimination accounted for 22% to 28% of the administered dose, with the compound being largely eliminated as conjugates. nih.gov

Metabolite profiling studies have identified numerous metabolic products of 4-ene-VPA. The primary metabolic pathways are ester glucuronide formation and β-oxidation, while ω- and (ω-1)-oxidation are considered minor routes. nih.gov In one study with rhesus monkeys, a total of 20 metabolites were detected in urine using gas chromatography-mass spectrometry (GC-MS), with 19 being positively identified. nih.gov Further research has identified specific N-acetylcysteine (NAC) conjugates in the urine of humans and animals, which serve as indirect markers for the generation of reactive metabolites. psu.edu For instance, (E)-5-(N-acetylcystein-S-yl)-2-ene VPA has been identified in the urine of patients on VPA therapy. psu.edu However, the NAC conjugate of 4,5-epoxy VPA, which is found in rats treated with 4-ene-VPA, was not detected in human urine samples, suggesting differences in metabolic pathways across species. psu.edu

Table 1: Urinary Metabolites of this compound Identified in Rhesus Monkeys

| Major Metabolic Pathway | Description |

|---|---|

| Ester Glucuronidation | Conjugation of this compound itself with glucuronic acid. nih.gov |

| Beta-Oxidation | A primary pathway leading to various chain-shortened metabolites. nih.gov |

| Omega-Oxidation | A minor pathway involving oxidation at the terminal methyl group. nih.gov |

| (Omega-1)-Oxidation | A minor pathway involving oxidation at the penultimate carbon. nih.gov |

This table summarizes major pathways described in a study where 19 distinct metabolites were identified. nih.gov

Protein Binding Properties

The interaction of this compound with plasma proteins is a key aspect of its pharmacokinetic profile. Research conducted in rhesus monkeys has provided comparative data on its binding characteristics relative to its parent compound, valproic acid (VPA). nih.gov

The study revealed that the unbound fraction of 4-ene-VPA in plasma is significantly higher than that of VPA. nih.gov Specifically, the fraction of 4-ene-VPA not bound to plasma proteins was found to be approximately 2.5 times greater than the corresponding value for valproic acid. nih.gov This lower protein binding affinity suggests a larger proportion of the compound is free in the circulation and available for distribution into tissues and for metabolic processes.

Table 2: Comparative Plasma Protein Binding

| Compound | Unbound Fraction in Plasma (Relative to VPA) |

|---|---|

| Valproic acid (VPA) | 1x |

| This compound (4-ene-VPA) | ~2.5x greater than VPA nih.gov |

Enterohepatic Circulation

The presence of EHC is characterized by the appearance of a secondary peak in the plasma concentration profile of 4-ene-VPA following administration. nih.gov Studies in rats where the bile was diverted (bile-exteriorized animals) showed that EHC was completely abolished. nih.gov This interruption of the recycling pathway led to notable changes in pharmacokinetic parameters. For example, in bile-exteriorized rats, the plasma elimination half-life of 4-ene-VPA increased, and plasma clearance decreased compared to normal rats. nih.gov

In normal rats, a significant portion of the administered dose is recovered in the bile (21-29%). nih.gov The compound is largely excreted into bile as conjugates. nih.gov The enterohepatic circulation of VPA's glucuronide metabolite can be interrupted by certain antibiotics, such as carbapenems, which inhibit the intestinal enzymes responsible for deconjugation, thus preventing reabsorption. emcrit.org

Table 3: Effect of Enterohepatic Circulation (EHC) on 4-ene-VPA Pharmacokinetics in Rats

| Condition | Key Pharmacokinetic Changes |

|---|---|

| Normal (Intact EHC) | Exhibits a secondary plasma peak due to recycling. nih.gov |

| Bile-Exteriorized (Abolished EHC) | Increased apparent plasma elimination half-life. nih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-propyl-4-pentenoic acid (4-ene VPA) in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with hydrophilic-lipophilic balance (HLB) cartridge extraction is the gold standard. For example, a validated LC/MS/MS method uses a Kinetex C18 column (2.1 × 100 mm, 2.6 µm) with isocratic elution (10 mM ammonium formate/methanol, 20:80 v/v) and negative electrospray ionization, achieving a linear range of 0.1–20 µg/mL and recovery rates of 84–101% . Gas chromatography-mass spectrometry (GC/MS) with trimethylsilyl derivatization is also effective for metabolite profiling in urine .

Q. What metabolic pathways produce this compound, and what enzymes are involved?

- Methodology : 4-ene VPA is primarily formed via cytochrome P450 2C9 (CYP2C9)-mediated ω-oxidation of valproic acid (VPA). Confirmatory studies involve recombinant CYP2C9 enzyme assays, liver microsomal incubations, and genetic polymorphism analysis (e.g., CYP2C9*2 and *3 alleles) to correlate enzyme activity with metabolite formation .

Q. What experimental models are used to study this compound’s hepatotoxicity?

- Methodology : Primary hepatocyte cultures and rat liver mitochondria are common in vitro models. For instance, mitochondrial beta-oxidation assays measure CoA thioester formation and glutathione (GSH) depletion, with IC50 values calculated for toxicity thresholds . In vivo studies in monkeys or rodents use toxicokinetic profiling to link plasma concentrations of 4-ene VPA to liver enzyme elevations (e.g., ALT, AST) .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound to meet regulatory standards?

- Methodology : Follow FDA/ICH guidelines for bioanalytical method validation. Key parameters include:

- Precision : Intra-/inter-day CV ≤15% for quality control (QC) samples (0.2–16 µg/mL) .

- Accuracy : Mean recovery within ±15% of nominal concentrations.

- Stability : Assess short-term (room temperature), freeze-thaw (3 cycles), and post-preparation stability (24 h) .

- Linearity : Correlation coefficient (r) ≥0.9996 over the calibration range .

Q. How do CYP2C9 polymorphisms influence this compound pharmacokinetics and toxicity risk?

- Methodology : Genotype-phenotype association studies in human cohorts quantify 4-ene VPA plasma levels using LC/MS/MS and correlate them with CYP2C9 alleles (e.g., *2, 3). Pharmacokinetic modeling (non-linear mixed effects) can reveal allele-specific clearance rates and toxicity thresholds . For example, CYP2C93 reduces enzyme activity by ~80%, increasing 4-ene VPA accumulation .

Q. How can contradictory data on this compound’s steatotic effects be resolved?

- Methodology : Apply adverse outcome pathway (AOP)-wise mixture testing. Co-expose hepatocytes to 4-ene VPA and structurally similar compounds (e.g., 4-pentenoic acid) and quantify triglyceride accumulation via high-content imaging. Use benchmark dose (BMD) modeling to calculate relative potency factors (RPFs) and identify additive/synergistic effects .

Q. What statistical approaches are suitable for analyzing dose-dependent hepatotoxicity of this compound in preclinical studies?

- Methodology : Use logistic regression to model binary outcomes (e.g., hepatocyte necrosis) or linear mixed-effects models for longitudinal biomarker data (e.g., ALT trends). Bootstrap resampling can address small sample sizes, while receiver operating characteristic (ROC) curves determine predictive thresholds for toxicity .

Q. How does mitochondrial β-oxidation of this compound contribute to reactive metabolite formation?

- Methodology : Isotopic labeling (e.g., ¹⁴C-4-ene VPA) in mitochondrial incubations tracks the formation of 2-propyl-(E)-2,4-pentadienoic acid (2,4-diene VPA). Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS identifies CoA adducts, while fluorometric assays quantify GSH depletion .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。